molecular formula C13H19N3S B4062688 5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine

5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine

Cat. No.: B4062688
M. Wt: 249.38 g/mol
InChI Key: ZFLDAANQLAUPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C13H19N3S and its molecular weight is 249.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.12996879 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Pharmacological Applications

  • Cholinesterase Inhibition for Dementia Treatment

    • Compounds related to 5-tricyclo[4.3.1.13,8]undec-1-yl-1,3,4-thiadiazol-2-amine, such as 5-aryl-1,3,4-oxadiazol-2-amines, have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targeted for the treatment of conditions like dementias and myasthenia gravis. The compounds demonstrated moderate dual inhibition of AChE and BChE, suggesting their utility in treating related disorders (Pflégr et al., 2022).
  • Anticancer Activity

    • A study on novel 1,3,4-thiadiazole analogues evaluated their anticancer activity. The synthesis involved cyclization methods to create derivatives, which were then assessed in vitro and in vivo for their anticancer potential. Certain derivatives displayed significant activity against human breast adenocarcinoma cells, highlighting the anticancer potential of thiadiazole derivatives (Krishna et al., 2020).
  • Antimicrobial Properties

    • Thiadiazole compounds, including those with the 1,3,4-thiadiazole moiety, have been recognized for their extensive antimicrobial activities. Research has documented the synthesis of various thiadiazole derivatives that exhibit promising antimicrobial properties against a range of pathogenic bacteria and fungi, positioning them as lead compounds for the development of new antimicrobial agents (Serban et al., 2018).

Material Science Applications

  • Organometallic Materials Engineering
    • Thiadiazoles, including 1,3,4-thiadiazole derivatives, have been utilized as precursors for the crystal engineering of organometallic materials. Their coordination behavior with transition metal ions has been explored to develop new crystalline copper(I) π-complexes. This research opens pathways for using thiadiazole cores in materials chemistry, particularly in the design and synthesis of new organometallic compounds with potential applications in electronics, catalysis, and photonics (Ardan et al., 2017).

Properties

IUPAC Name

5-(1-tricyclo[4.3.1.13,8]undecanyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c14-12-16-15-11(17-12)13-5-8-1-2-9(6-13)4-10(3-8)7-13/h8-10H,1-7H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLDAANQLAUPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)C4=NN=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine
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5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine
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5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine
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5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine

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